molecular formula C7H5IO3 B14159546 4-iodosylbenzoic Acid CAS No. 4230-36-8

4-iodosylbenzoic Acid

Cat. No.: B14159546
CAS No.: 4230-36-8
M. Wt: 264.02 g/mol
InChI Key: CGSZWKBMBXZLQD-UHFFFAOYSA-N
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Description

4-Iodosylbenzoic acid is an organic compound that belongs to the class of hypervalent iodine compounds. It is characterized by the presence of an iodine atom in the +3 oxidation state, bonded to a benzoic acid moiety. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodosylbenzoic acid can be synthesized through the oxidation of 4-iodobenzoic acid. One common method involves the use of potassium permanganate as the oxidizing agent. The reaction is typically carried out in an aqueous medium at elevated temperatures. The general reaction scheme is as follows:

4-Iodobenzoic acid+KMnO44-Iodosylbenzoic acid+MnO2+KOH\text{4-Iodobenzoic acid} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{MnO}_2 + \text{KOH} 4-Iodobenzoic acid+KMnO4​→4-Iodosylbenzoic acid+MnO2​+KOH

Another method involves the use of Oxone® (potassium peroxymonosulfate) in an aqueous solution under mild conditions at room temperature .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of oxidizing agents and solvents may vary based on cost, availability, and environmental considerations.

Mechanism of Action

The mechanism of action of 4-iodosylbenzoic acid involves the transfer of oxygen atoms to the substrate, resulting in oxidation. The hypervalent iodine center facilitates the formation of reactive intermediates, which then interact with the substrate to form the desired products. The molecular targets include alcohols, sulfides, and amines, which are oxidized to their corresponding carbonyl, sulfoxide, and imine forms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific oxidation state and position of the iodine atom, which confer distinct reactivity and selectivity in chemical reactions. Its ability to act as a strong oxidizing agent under mild conditions makes it valuable in both laboratory and industrial settings .

Properties

CAS No.

4230-36-8

Molecular Formula

C7H5IO3

Molecular Weight

264.02 g/mol

IUPAC Name

4-iodosylbenzoic acid

InChI

InChI=1S/C7H5IO3/c9-7(10)5-1-3-6(8-11)4-2-5/h1-4H,(H,9,10)

InChI Key

CGSZWKBMBXZLQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)I=O

Origin of Product

United States

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